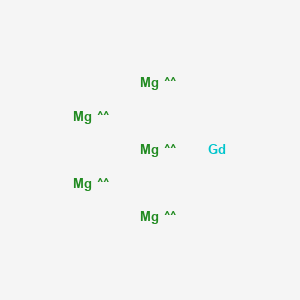
Gadolinium--magnesium (1/5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium–magnesium (1/5) is a binary alloy composed of gadolinium and magnesium in a 1:5 ratio. This compound is part of the broader category of gadolinium-magnesium alloys, which are known for their unique properties, including high specific strength, low density, and excellent corrosion resistance. These properties make gadolinium–magnesium (1/5) particularly valuable in various industrial and biomedical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of gadolinium–magnesium (1/5) typically involves the alloying of gadolinium and magnesium under controlled conditions. One common method is the electrophoretic deposition of gadolinium oxide on anodized magnesium alloy. This process involves the following steps:
Anodization of Magnesium: Magnesium is anodized in an electrolyte solution containing fluoride, silicate, or hydroxide to enhance its surface properties.
Electrophoretic Deposition: Gadolinium oxide is deposited on the anodized magnesium surface using an electrophoretic process.
Sintering: The coated magnesium is sintered at 250°C for 1 hour to form a uniform gadolinium oxide layer.
Industrial Production Methods: In industrial settings, the production of gadolinium–magnesium (1/5) may involve large-scale alloying processes. These processes typically include melting and mixing the constituent metals in a controlled environment to ensure uniform composition and properties. The alloy is then cast into desired shapes and sizes for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Gadolinium–magnesium (1/5) undergoes several types of chemical reactions, including:
Oxidation: The alloy can oxidize in the presence of oxygen, forming gadolinium oxide and magnesium oxide.
Reduction: Reduction reactions can occur under specific conditions, such as in the presence of reducing agents like hydrogen.
Substitution: Substitution reactions may involve the replacement of magnesium atoms with other metal atoms in the alloy matrix.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Metal salts or other metal-containing compounds in a molten state.
Major Products:
Oxidation: Gadolinium oxide (Gd2O3) and magnesium oxide (MgO).
Reduction: Pure gadolinium and magnesium metals.
Substitution: Alloys with modified compositions and properties.
Aplicaciones Científicas De Investigación
Gadolinium–magnesium (1/5) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Medicine: Utilized in magnetic resonance imaging (MRI) as a contrast agent, enhancing the quality of imaging.
Mecanismo De Acción
The mechanism by which gadolinium–magnesium (1/5) exerts its effects varies depending on the application:
MRI Contrast Agent: Gadolinium ions shorten the spin-lattice relaxation time (T1) of water protons, resulting in a brighter signal on T1-weighted MRI images.
Biodegradable Implants: The alloy’s degradation products, such as magnesium ions, promote bone growth and healing, while gadolinium provides antimicrobial properties.
Comparación Con Compuestos Similares
Gadolinium–aluminum (1/5): Similar in structure but with different mechanical and chemical properties.
Magnesium–zinc (1/5): Known for its high strength and corrosion resistance but lacks the unique magnetic properties of gadolinium–magnesium (1/5).
Uniqueness: Gadolinium–magnesium (1/5) stands out due to its combination of high specific strength, low density, excellent corrosion resistance, and unique magnetic properties. These characteristics make it particularly valuable in applications where both mechanical strength and magnetic properties are essential .
Propiedades
Número CAS |
100932-63-6 |
|---|---|
Fórmula molecular |
GdMg5 |
Peso molecular |
278.8 g/mol |
InChI |
InChI=1S/Gd.5Mg |
Clave InChI |
HGRBPDJQORUXGJ-UHFFFAOYSA-N |
SMILES canónico |
[Mg].[Mg].[Mg].[Mg].[Mg].[Gd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















